N-[(4,6-二甲基-2-氧代-1H-吡啶-3-基)甲基]-3-[乙基-[4-[2-甲氧基乙基(甲基)氨基]环己基]氨基]-2-甲基-5-(3-吗啉-4-基丙-1-炔基)苯甲酰胺
描述
The lysine methyltransferase EZH2 (KMT6), part of polycomb repressive complex 2, catalyzes trimethylation of lysine 27 on histone H3 and is involved in proliferation and aggressive cell growth associated with neoplastic cells. EPZ011989 is an orally bioavailable EZH2 inhibitor with Ki values that are less than 3 nM for wild type and Tyr646 mutated EZH2.2 It displays 15-fold selectivity for EZH2 over EZH1 and is without effect against an array of other lysine methyltransferases. EPZ011989 demonstrates significant tumor growth inhibition in a mouse xenograft model of human B cell lymphoma.
EPZ011989 is a potent, orally-available EZH2 inhibitor with robust in vivo activity. EPZ011989 demonstrates significant tumor growth inhibition in a mouse xenograft model of human B cell lymphoma. EPZ011989 represents a powerful tool for the expanded exploration of EZH2 activity in biology. Inhibitors of the protein methyltransferase Enhancer of Zeste Homolog 2 (EZH2) may have significant therapeutic potential for the treatment of B cell lymphomas and other cancer indications. The ability of the scientific community to explore fully the spectrum of EZH2-associated pathobiology has been hampered by the lack of in vivo-active tool compounds for this enzyme.
科学研究应用
Inhibition of Enhancer of Zeste Homolog 2 (EZH2) in Acute Myeloid Leukemia (AML)
EPZ011989 is an inhibitor of EZH2, which is a catalytic core subunit of the Polycomb repressive complex 2 (PRC2). This compound has been studied in AML cell lines, primary in AML cells and normal CD34+ stem cells . The EZH2 inhibitor EPZ011989 (EPZ) can induce differentiation and promote survival in AML models . It was found that EPZ011989 inhibited H3K27me3 in all of the cell lines at a concentration of 0.625 μM after only four days of treatment .
Role in Tumor Growth Inhibition
EPZ011989 has demonstrated significant tumor growth inhibition in a mouse xenograft model of human B cell lymphoma . This suggests that EPZ011989 could be a powerful tool for cancer treatment, particularly in cases where EZH2 is overexpressed or mutated.
Potential Therapeutic Agent for AML Subtype
EPZ011989 has been found to induce the same cell-biochemical consequence (i.e., H3K27me3 loss) associated with EZH2 mutations in AML patients . This suggests that EPZ011989 could potentially be developed as a therapeutic agent to treat this subtype of AML .
Role in Cell Differentiation
EPZ011989 has been found to induce cell differentiation in AML . This is particularly significant because AML is characterized by the malignant proliferation of immature myeloid cells, and promoting the differentiation of these cells can be a successful therapeutic strategy .
Role in Apoptosis
While the role of EPZ011989 in inducing apoptosis in AML is still being investigated, initial studies suggest that it may have a role in this process . This could potentially make EPZ011989 a valuable tool in the treatment of AML and other cancers where apoptosis is impaired .
Role in H3K27me3 Inhibition
EPZ011989 has been found to inhibit H3K27me3 in all of the cell lines at a concentration of 0.625 μM after only four days of treatment . This suggests that EPZ011989 could be a valuable tool in the study of epigenetic modifications and their role in cancer .
作用机制
- Induction of Differentiation : By inhibiting EZH2, EPZ011989 promotes the differentiation of immature myeloid cells. In acute myeloid leukemia (AML), where differentiation is blocked, this effect is particularly significant .
Mode of Action
Result of Action
属性
IUPAC Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51N5O4/c1-7-40(30-12-10-29(11-13-30)38(5)15-18-43-6)33-23-28(9-8-14-39-16-19-44-20-17-39)22-31(27(33)4)34(41)36-24-32-25(2)21-26(3)37-35(32)42/h21-23,29-30H,7,10-20,24H2,1-6H3,(H,36,41)(H,37,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFINGFCBFHOPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCC(CC1)N(C)CCOC)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C#CCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
605.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl-[4-[2-methoxyethyl(methyl)amino]cyclohexyl]amino]-2-methyl-5-(3-morpholin-4-ylprop-1-ynyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。